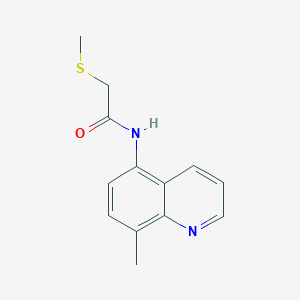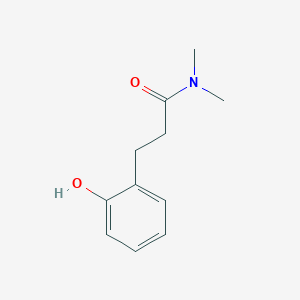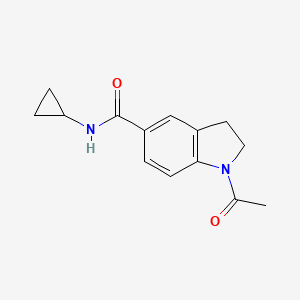
N-(8-methylquinolin-5-yl)-2-methylsulfanylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(8-methylquinolin-5-yl)-2-methylsulfanylacetamide, also known as MSAQ, is a novel compound with potential therapeutic applications. This compound has gained significant attention due to its unique chemical structure and promising pharmacological properties.
Applications De Recherche Scientifique
N-(8-methylquinolin-5-yl)-2-methylsulfanylacetamide has been studied extensively for its potential therapeutic applications. It has been shown to exhibit potent anticancer activity against various types of cancer cells, including breast, lung, and colon cancer cells. N-(8-methylquinolin-5-yl)-2-methylsulfanylacetamide has also been found to possess antimicrobial activity against several strains of bacteria and fungi. Additionally, N-(8-methylquinolin-5-yl)-2-methylsulfanylacetamide has been investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease.
Mécanisme D'action
The mechanism of action of N-(8-methylquinolin-5-yl)-2-methylsulfanylacetamide is not yet fully understood. However, studies have shown that N-(8-methylquinolin-5-yl)-2-methylsulfanylacetamide induces apoptosis (programmed cell death) in cancer cells by inhibiting the activity of proteins involved in cell survival pathways. N-(8-methylquinolin-5-yl)-2-methylsulfanylacetamide has also been found to inhibit the growth of cancer cells by inducing cell cycle arrest. Furthermore, N-(8-methylquinolin-5-yl)-2-methylsulfanylacetamide has been shown to inhibit the activity of enzymes involved in the biosynthesis of bacterial and fungal cell walls, leading to their death.
Biochemical and Physiological Effects:
N-(8-methylquinolin-5-yl)-2-methylsulfanylacetamide has been found to exhibit various biochemical and physiological effects. Studies have shown that N-(8-methylquinolin-5-yl)-2-methylsulfanylacetamide can induce oxidative stress in cancer cells, leading to their death. N-(8-methylquinolin-5-yl)-2-methylsulfanylacetamide has also been shown to inhibit the activity of enzymes involved in the biosynthesis of nucleic acids, leading to the inhibition of cancer cell growth. Additionally, N-(8-methylquinolin-5-yl)-2-methylsulfanylacetamide has been found to inhibit the activity of enzymes involved in the biosynthesis of bacterial and fungal cell walls, leading to their death.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of N-(8-methylquinolin-5-yl)-2-methylsulfanylacetamide is its potent anticancer and antimicrobial activity. This makes it an attractive candidate for further development as a therapeutic agent. However, one of the limitations of N-(8-methylquinolin-5-yl)-2-methylsulfanylacetamide is its limited solubility in water, which can make it difficult to administer in vivo. Additionally, further studies are needed to fully understand the mechanism of action of N-(8-methylquinolin-5-yl)-2-methylsulfanylacetamide and its potential side effects.
Orientations Futures
There are several future directions for the research and development of N-(8-methylquinolin-5-yl)-2-methylsulfanylacetamide. One direction is the optimization of the synthesis method to improve yield and purity. Another direction is the investigation of the pharmacokinetics and pharmacodynamics of N-(8-methylquinolin-5-yl)-2-methylsulfanylacetamide in vivo. Furthermore, the potential use of N-(8-methylquinolin-5-yl)-2-methylsulfanylacetamide in combination with other anticancer or antimicrobial agents should be explored. Additionally, further studies are needed to fully understand the mechanism of action of N-(8-methylquinolin-5-yl)-2-methylsulfanylacetamide and its potential side effects.
Méthodes De Synthèse
N-(8-methylquinolin-5-yl)-2-methylsulfanylacetamide can be synthesized through a multistep process involving the reaction of 8-methylquinoline-5-carboxylic acid with thionyl chloride to form 8-methylquinoline-5-carbonyl chloride. This intermediate is then reacted with methyl mercaptan and sodium acetate to form N-(8-methylquinolin-5-yl)-2-methylsulfanylacetamide. The synthesis of N-(8-methylquinolin-5-yl)-2-methylsulfanylacetamide has been optimized to ensure high yield and purity.
Propriétés
IUPAC Name |
N-(8-methylquinolin-5-yl)-2-methylsulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2OS/c1-9-5-6-11(15-12(16)8-17-2)10-4-3-7-14-13(9)10/h3-7H,8H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNFZWMIRLOTXBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)NC(=O)CSC)C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(8-methylquinolin-5-yl)-2-methylsulfanylacetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-bromo-2-chloro-N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)benzamide](/img/structure/B7472489.png)








![1-[2-oxo-2-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)ethyl]pyridin-2-one](/img/structure/B7472551.png)
![N-[[1-[(2-chlorophenyl)methyl]-3-phenylpyrazol-4-yl]methyl]-N-methylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B7472553.png)

![N-[4-(cyanomethyl)phenyl]-2-methylpropanamide](/img/structure/B7472577.png)
